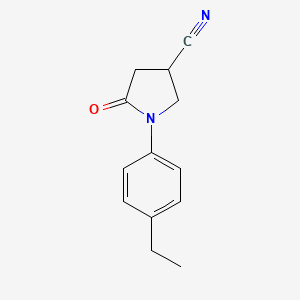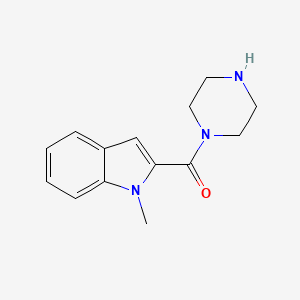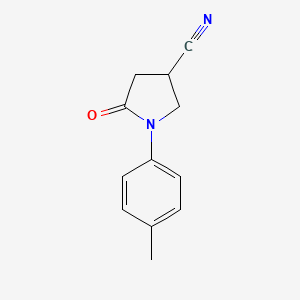
1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carbonitrile
Vue d'ensemble
Description
1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carbonitrile (EPOPC) is a chemical compound that has been studied for its potential use in various scientific research applications. It has been investigated for its ability to act as a catalyst, to act as a ligand, and to act as a bioactive compound. EPOPC has been found to have several biochemical and physiological effects in laboratory experiments.
Applications De Recherche Scientifique
Antifibrotic Activity
1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carbonitrile and its derivatives have shown significant potential in antifibrotic activity. A study synthesized a series of substituted derivatives and found that certain compounds exhibited potent antifibrotic activity without adverse effects on liver and kidney functions (Ismail & Noaman, 2005).
Antimicrobial Properties
The antimicrobial properties of this compound derivatives have been explored. Newly synthesized pyrrolidine-3-carbonitrile derivatives showed promising antimicrobial activity, as indicated by their reactions with various agents (El-Mansy, Boulos, & Mohram, 2018).
Applications in Molecular Synthesis
The compound and its analogs have been used in the synthesis of various molecular structures. For example, reactions involving pyridinecarbonitrile derivatives led to the formation of diverse structures like isoquinoline and pyrido pyrimidine derivatives, showcasing the compound's versatility in synthetic chemistry (Al-Issa, 2012).
Applications in Crystallography
Crystal structure analysis of derivatives of this compound has been conducted to understand their molecular configuration, which is crucial in drug design and materials science (Liu, Chen, Sun, & Wu, 2013).
Anticancer and Antibacterial Activities
Certain derivatives have shown significant antibacterial and antitumor activities, indicating their potential use in medical applications, particularly in drug development for treating various diseases (Elewa, Abdelhamid, Hamed, & Mansour, 2021).
Photovoltaic Applications
In the field of solar energy, derivatives of this compound have been utilized in the development of solution-processable small molecules for bulk-heterojunction solar cells, highlighting their relevance in renewable energy technologies (Gupta et al., 2015).
Propriétés
IUPAC Name |
1-(4-ethylphenyl)-5-oxopyrrolidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-2-10-3-5-12(6-4-10)15-9-11(8-14)7-13(15)16/h3-6,11H,2,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEHUROJXIDDLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(Carboxymethyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3073263.png)


![[1-(3-Fluorophenyl)-3-pyrrolidinyl]methanamine](/img/structure/B3073289.png)






![1-[1-(4-Fluorophenyl)cyclopropyl]ethan-1-one](/img/structure/B3073356.png)

